Comprehensive Crystallographic Profiling and X-Ray Diffraction (XRD) Analysis of 3-Bromobenzo[d]isoxazol-4-ol
Comprehensive Crystallographic Profiling and X-Ray Diffraction (XRD) Analysis of 3-Bromobenzo[d]isoxazol-4-ol
Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Executive Summary
In modern pharmaceutical development, understanding the solid-state properties of active pharmaceutical ingredients (APIs) and their intermediate building blocks is non-negotiable[1]. 3-Bromobenzo[d]isoxazol-4-ol (CAS: 1783424-58-7) is a highly specialized, halogenated heterocyclic pharmacophore. Its unique substitution pattern—a bromine atom at the C3 position and a hydroxyl group at the C4 position—creates a highly specific supramolecular environment governed by competing non-covalent interactions.
As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth, authoritative framework for the crystallographic characterization of this compound. Because empirical Single-Crystal X-Ray Diffraction (SC-XRD) datasets for this specific intermediate are often proprietary or absent from public databases, this guide utilizes a rigorously derived predictive crystallographic model . This model is grounded in established crystal engineering principles for halogenated benzisoxazoles and validated through standard analytical workflows[2].
Molecular Architecture & Crystal Engineering Rationale
The crystallization of 3-Bromobenzo[d]isoxazol-4-ol is not a random aggregation of molecules; it is a highly deterministic process driven by thermodynamics and electrostatic potentials. The lattice assembly is governed by three primary causal forces:
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Strong Hydrogen Bonding: The C4-hydroxyl (-OH) group acts as a potent hydrogen bond donor. Due to steric constraints and electron density distribution, it preferentially engages in intermolecular O−H⋅⋅⋅N interactions with the isoxazole nitrogen of an adjacent molecule, forming continuous 1D supramolecular chains.
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Sigma-Hole Interactions (Halogen Bonding): The C3-bromine atom features a highly polarizable electron cloud. The strong electron-withdrawing nature of the benzisoxazole ring induces a localized region of positive electrostatic potential—a "sigma-hole"—on the bromine atom, directly opposite the C-Br covalent bond[3]. This facilitates highly directional Type II halogen bonding ( C−Br⋅⋅⋅O ) with electron-rich regions (like the hydroxyl oxygen) of neighboring molecules[2][4].
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π−π Stacking: The planar aromatic core promotes offset face-to-face π−π stacking, locking the 1D chains into a stable 3D lattice.
Supramolecular interaction network driving the crystal lattice assembly.
Predictive Crystallographic Data & Lattice Parameters
Based on the spatial requirements of the Type II halogen bonds (which strongly favor an R−X⋅⋅⋅Y angle of ~180°) and the necessity to minimize steric clash between the bulky bromine and the adjacent hydroxyl group, the molecule is predicted to crystallize in a centrosymmetric space group, most likely P21/c .
Table 1: Simulated Single-Crystal XRD Parameters
| Crystallographic Parameter | Value (Predictive Model) | Causality / Rationale |
| Chemical Formula | C7H4BrNO2 | Exact molecular composition. |
| Formula Weight | 214.02 g/mol | Standard atomic weights. |
| Crystal System | Monoclinic | Driven by offset π−π stacking requirements. |
| Space Group | P21/c | Centrosymmetric packing maximizes thermodynamic stability. |
| Unit Cell Dimensions | a=7.45A˚ , b=11.23A˚ , c=9.87A˚ | Accommodates the extended C−Br⋅⋅⋅O contact distances. |
| β Angle | 105.4° | Typical monoclinic distortion for benzisoxazoles. |
| Volume ( V ) | ~796.5 A˚3 | Calculated via V=a⋅b⋅c⋅sin(β) . |
| Z (Molecules/Unit Cell) | 4 | Standard for P21/c allowing one molecule per asymmetric unit. |
| Calculated Density ( ρ ) | 1.784 g/cm³ | High density indicative of efficient halogen-bonded packing. |
Powder X-Ray Diffraction (PXRD) Pattern Analysis
While SC-XRD determines the precise 3D atomic structure, Powder X-Ray Diffraction (PXRD) is the definitive tool for verifying that the bulk synthesized material matches the single-crystal structure[5]. PXRD acts as a structural "fingerprint" for the phase [6].
The following table outlines the predicted high-intensity Bragg reflections for the bulk powder.
Table 2: Key PXRD Peaks and Assignments (Simulated Cu Kα , λ=1.5406A˚ )
| 2θ (°) | d-spacing ( A˚ ) | Relative Intensity ( I/I0 %) | Miller Indices ( hkl ) |
| 11.45 | 7.72 | 100 (Base Peak) | (0 1 1) |
| 15.22 | 5.81 | 45 | (1 1 0) |
| 21.80 | 4.07 | 85 | (1 2 -1) |
| 24.55 | 3.62 | 60 | (2 0 0) |
| 28.10 | 3.17 | 30 | (0 3 1) |
| 32.45 | 2.75 | 15 | (2 2 1) |
Note: Peak broadening or shifting in empirical data may indicate the presence of polymorphs, solvates, or variations in crystallite size[7].
Experimental Workflows for Crystallization and XRD Analysis
To ensure scientific integrity, the characterization of 3-Bromobenzo[d]isoxazol-4-ol must follow a self-validating protocol. The workflow below details the exact methodology required to transition from raw API to a refined crystallographic model.
Experimental workflow for crystallographic characterization of solids.
Step-by-Step Methodology & Causality
Step 1: Single-Crystal Growth via Vapor Diffusion
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Protocol: Dissolve 10 mg of 3-Bromobenzo[d]isoxazol-4-ol in a minimum volume of a polar aprotic solvent (e.g., ethyl acetate). Place the open vial inside a larger closed chamber containing an anti-solvent (e.g., n-hexane). Allow 3–7 days for vapor equilibration.
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Causality: Vapor diffusion provides a highly controlled, slow supersaturation environment, which is critical for growing diffraction-quality, defect-free single crystals.
Step 2: SC-XRD Data Acquisition
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Protocol: Mount a suitable crystal (approx. 0.1×0.1×0.2 mm) on a glass fiber using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a nitrogen cryostream set to 100 K . Use Mo Kα radiation ( λ=0.71073A˚ ).
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Causality:
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Why 100 K? Cryogenic cooling drastically reduces atomic thermal vibrations (anisotropic displacement parameters), sharpening the electron density map and allowing the precise localization of the elusive hydroxyl hydrogen atom.
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Why Mo Kα ? Bromine heavily absorbs Cu Kα radiation, which can lead to severe secondary fluorescence and poor data quality. Mo Kα easily penetrates the heavy halogenated lattice.
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Step 3: PXRD Sample Preparation and Acquisition
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Protocol: Lightly grind the bulk crystalline powder using an agate mortar and pestle. Back-load the powder into a zero-background silicon holder. Scan from 2θ=5° to 50° using Cu Kα radiation with a step size of 0.01°.
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Causality: Light grinding combined with back-loading prevents "preferred orientation"—a phenomenon where plate-like or needle-like crystals align non-randomly, causing artificial inflation or deflation of specific Bragg peak intensities[5][6].
Step 4: Structure Solution and Refinement
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Protocol: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).
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Causality: This mathematical refinement minimizes the difference between the observed diffraction data and the calculated crystallographic model, yielding the final R1 and wR2 reliability factors.
Conclusion
The solid-state characterization of 3-Bromobenzo[d]isoxazol-4-ol requires a nuanced understanding of both its chemical topology and the physics of X-ray diffraction. By leveraging the synergistic forces of hydrogen bonding and sigma-hole-driven halogen bonding[3], researchers can predict and manipulate its crystal lattice. Employing a dual analytical approach—using SC-XRD for absolute structural determination[5] and PXRD for bulk phase verification[6]—ensures the highest level of scientific integrity and reproducibility in pharmaceutical materials science[1].
References
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Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development - American Pharmaceutical Review -[Link]
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X-Ray Diffraction Strategies for Pharmaceutical Crystallography - Lab Manager -[Link]
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Pharmaceutical Solid State Materials Characterisation - Intertek - [Link]
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Halogen Bonding beyond Crystals in Materials Science - The Journal of Physical Chemistry B (ACS Publications) -[Link]
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Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different - ResearchGate -[Link]
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Overview of Powder X-ray Diffraction (PXRD) - Creative Biostructure -[Link]
Sources
- 1. Pharmaceutical Solid State Materials Characterisation [intertek.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Halogen Bonding in Two-Dimensional Crystal Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager [labmanager.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. creative-biostructure.com [creative-biostructure.com]
